molecular formula C12H12BrFO3 B12072360 Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate

Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate

Cat. No.: B12072360
M. Wt: 303.12 g/mol
InChI Key: BIJNUCJKHDIXCC-UHFFFAOYSA-N
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Description

Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate (CAS: 2358750-97-5) is a β-keto ester featuring a phenyl ring substituted with bromo (position 3) and fluoro (position 2) groups. The compound’s structure comprises a 3-oxobutanoate ester backbone, making it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks common in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C12H12BrFO3

Molecular Weight

303.12 g/mol

IUPAC Name

ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate

InChI

InChI=1S/C12H12BrFO3/c1-2-17-11(16)7-9(15)6-8-4-3-5-10(13)12(8)14/h3-5H,2,6-7H2,1H3

InChI Key

BIJNUCJKHDIXCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CC1=C(C(=CC=C1)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 2-fluoroacetophenone, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-2-fluoroacetophenone.

    Esterification: The brominated product is then reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of the bromine and fluorine atoms can influence its binding affinity and specificity to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(2-nitrophenyl)-3-oxobutanoate (CAS: 66073-33-4)

  • Structure : Phenyl ring substituted with a nitro group (position 2); β-keto ester (3-oxo).
  • Molecular Formula: C₁₂H₁₃NO₅.
  • Key Features :
    • The nitro group is a strong electron-withdrawing substituent, enhancing reactivity in electrophilic substitutions or condensations.
    • Commercially available (≥98% purity) through Aladdin Scientific .

Ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate (CAS: 1048916-53-5)

  • Structure : Phenyl ring substituted with chloro groups (positions 3 and 4); β-keto ester.
  • Molecular Formula : C₁₂H₁₂Cl₂O₃.
  • Molar Mass : 275.13 g/mol .
  • Key Features: Dichloro substitution increases lipophilicity compared to bromo/fluoro analogs. Potential utility in pesticide synthesis due to halogenated aromatic systems.

Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate (CAS: 1260775-51-6)

  • Structure : Phenyl ring with chloro (position 3) and fluoro (position 4); γ-keto ester (4-oxo).
  • Key Features :
    • The γ-keto ester backbone may exhibit distinct tautomeric behavior compared to β-keto esters.
    • Commercial availability from five suppliers suggests broader industrial use .

Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate (CAS: 1402232-56-7)

  • Structure : Phenyl ring with fluoro (position 3) and methoxy (position 4); γ-keto ester.
  • Molecular Formula : C₁₃H₁₅FO₄.
  • Used in experimental phasing pipelines for macromolecular crystallography (indirectly inferred) .

Ethyl 4-(1,3-benzothiazol-2-ylthio)-3-oxobutanoate (CAS: 157219-75-5)

  • Structure : Benzothiazole-thio group at the phenyl position; β-keto ester.
  • Key Features :
    • The benzothiazole moiety enhances π-stacking interactions, useful in materials science or enzyme inhibition studies.
    • One supplier listed, indicating specialized applications .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Name CAS Number Oxo Position Substituents Molecular Formula Key Reactivity/Applications
Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate 2358750-97-5 3 Br (3), F (2) C₁₂H₁₂BrFO₃ Cross-coupling; heterocycle synthesis
Ethyl 4-(2-nitrophenyl)-3-oxobutanoate 66073-33-4 3 NO₂ (2) C₁₂H₁₃NO₅ Electrophilic substitutions
Ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate 1048916-53-5 3 Cl (3,4) C₁₂H₁₂Cl₂O₃ Agrochemical intermediates
Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate 1260775-51-6 4 Cl (3), F (4) C₁₂H₁₁ClFO₃ γ-Keto-specific reactions
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate 1402232-56-7 4 F (3), OMe (4) C₁₃H₁₅FO₄ Macromolecular phasing

Key Observations:

  • Substituent Effects : Bromo and nitro groups enhance electrophilicity, while methoxy groups donate electrons, altering reaction sites.
  • Oxo Position: β-keto esters (3-oxo) favor keto-enol tautomerism and condensations, whereas γ-keto esters (4-oxo) may participate in nucleophilic additions.
  • Commercial Availability: Compounds like Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate (5 suppliers) are more accessible, reflecting demand in scalable syntheses .

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